4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15316225
Molecular Formula: C24H24N2O5S
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N2O5S |
|---|---|
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | 4-oxo-N-[3-(oxolan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]chromene-2-carboxamide |
| Standard InChI | InChI=1S/C24H24N2O5S/c27-17-12-19(31-18-9-3-1-7-15(17)18)22(28)26-24-21(16-8-2-4-10-20(16)32-24)23(29)25-13-14-6-5-11-30-14/h1,3,7,9,12,14H,2,4-6,8,10-11,13H2,(H,25,29)(H,26,28) |
| Standard InChI Key | KHNUMZJIJGCTFT-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C(=O)NCC5CCCO5 |
Introduction
The compound 4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide is a synthetic organic molecule with potential applications in medicinal chemistry. It belongs to the class of chromene derivatives, which are known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities.
Structural Insights
The structure of this compound consists of:
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A chromene core, which is a fused aromatic system known for its bioactivity.
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A benzothiophene ring, contributing to the structural rigidity and electronic properties.
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A tetrahydrofuran (THF) group, enhancing solubility and biological compatibility.
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A carbamoyl group that may participate in hydrogen bonding with biological targets.
These features make it a promising candidate for drug design.
Biological Relevance of Chromene Derivatives
Chromene derivatives are widely studied due to their therapeutic potential:
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Anticancer Activity: Chromenes have been shown to inhibit cell proliferation by targeting specific enzymes and signaling pathways in cancer cells .
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Anti-inflammatory Properties: These compounds can inhibit inflammatory mediators like cyclooxygenase (COX) enzymes .
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Neuroprotective Effects: Chromenes have been investigated for the treatment of neurodegenerative diseases such as Alzheimer’s .
While specific biological data for this compound is unavailable, its structural similarity to other bioactive chromenes suggests potential pharmacological applications.
Synthesis
The synthesis of this compound likely involves:
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Functionalization of the chromene core.
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Introduction of the benzothiophene moiety through cyclization reactions.
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Attachment of the tetrahydrofuran-linked carbamoyl group via amide bond formation.
Detailed synthetic protocols would require further experimental data.
Potential Applications
Based on its structural features, this compound could serve as:
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A lead molecule in anticancer drug discovery.
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A scaffold for designing anti-inflammatory agents.
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A probe in biochemical assays for enzyme inhibition studies.
Limitations and Future Research
Although the compound exhibits promising features, further research is needed to:
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Elucidate its pharmacokinetics and toxicity profile.
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Investigate its binding affinity to biological targets using molecular docking or crystallography.
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Explore its efficacy in preclinical models.
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